molecular formula C7H3F3N2OS B117196 2-(Trifluoromethyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 147972-26-7

2-(Trifluoromethyl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B117196
CAS No.: 147972-26-7
M. Wt: 220.17 g/mol
InChI Key: HQOYCMNAXBKANH-UHFFFAOYSA-N
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Description

OSM-S-467 is a compound from the aminothienopyrimidine series, which has shown promising activity in various scientific research fields. This compound is part of the Open Source Malaria project, which aims to develop new treatments for malaria by leveraging open-source research and collaboration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of OSM-S-467 involves the construction of the thienopyrimidine scaffold. One of the key steps in the synthesis is the lithiation/halogenation of a chlorinated thienopyrimidone, which introduces the desired functionality while maintaining workable yields of around 50% . An amine is introduced at the 4-position using ammonium hydroxide solution in a sealed tube at 120°C .

Industrial Production Methods

While specific industrial production methods for OSM-S-467 are not detailed, the general approach involves scalable synthetic routes that can be adapted for large-scale production. The use of boronic acids and other readily available reagents makes the synthesis feasible for industrial applications .

Chemical Reactions Analysis

Types of Reactions

OSM-S-467 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of the thienopyrimidine scaffold, which can be further modified to enhance their biological activity .

Scientific Research Applications

OSM-S-467 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

OSM-S-467 is unique due to its specific mechanism of action and its ability to selectively inhibit the parasite enzyme without affecting the human counterpart. This selectivity reduces the potential for side effects and makes it a valuable candidate for further development .

Biological Activity

2-(Trifluoromethyl)thieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered attention due to its diverse biological activities. This compound is part of the aminothienopyrimidine series and is being investigated for its potential in treating various diseases, particularly infectious diseases and cancers. Its structural features contribute to its interaction with biological targets, leading to significant pharmacological effects.

  • IUPAC Name : 2-(trifluoromethyl)thieno[3,2-d]pyrimidin-4-one
  • Molecular Formula : C7H3F3N2OS
  • Molecular Weight : 220.17 g/mol
  • CAS Number : 147972-26-7

The compound exhibits biological activity primarily through the inhibition of specific enzymes and pathways involved in disease progression. Notably, it has been shown to target:

  • Mycobacterium tuberculosis : It inhibits cytochrome bd oxidase, which is crucial for the energy metabolism of the bacteria, leading to significant antimycobacterial activity.
  • Pim Kinases : It demonstrates inhibitory activity against Pim-1 kinase, which is involved in cancer cell proliferation. The compound's derivatives have shown IC50 values as low as 1.18 µM, indicating potent activity .

Antimycobacterial Activity

Research indicates that this compound has substantial activity against Mycobacterium tuberculosis. The mechanism involves disrupting energy metabolism by inhibiting critical enzymes within the bacterial respiratory chain. This results in a decrease in bacterial viability and proliferation.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have shown that derivatives of this compound exhibit cytotoxic effects on various cancer cell lines, including MCF7 (breast cancer), HCT116 (colon cancer), and PC3 (prostate cancer). The most active derivatives displayed IC50 values ranging from 1.18 µM to 8.83 µM against these cell lines .

Antiviral Activity

There is emerging evidence that thieno[3,2-d]pyrimidin-4-one derivatives possess antiviral properties as well. They have been tested against viruses such as Zika Virus (ZIKV) and Dengue Virus (DENV), showing effective inhibition with EC50 values around 1.4 μM for DENV-2 .

Case Study 1: Antimycobacterial Efficacy

A study conducted on the efficacy of this compound against Mycobacterium tuberculosis revealed that treatment with this compound resulted in a significant reduction in bacterial load in vitro and in vivo models. The study highlighted its potential as a lead compound for developing new antitubercular agents.

Case Study 2: Cancer Cell Line Testing

In vitro studies on various cancer cell lines demonstrated that compounds derived from thieno[3,2-d]pyrimidin-4-one exhibited strong cytotoxicity. For instance, one derivative showed an IC50 value of 1.18 µM against HCT116 cells, indicating its potential as a chemotherapeutic agent.

Data Summary Table

Biological ActivityTargetIC50/EC50 ValuesReference
AntimycobacterialMycobacterium tuberculosisSignificant inhibition observed
AnticancerMCF7 (breast), HCT116 (colon), PC3 (prostate)Ranges from 1.18 µM to 8.83 µM
AntiviralZIKV/DENVEC50 ~ 1.4 μM for DENV-2

Properties

IUPAC Name

2-(trifluoromethyl)-3H-thieno[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F3N2OS/c8-7(9,10)6-11-3-1-2-14-4(3)5(13)12-6/h1-2H,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQOYCMNAXBKANH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1N=C(NC2=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F3N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30599912
Record name 2-(Trifluoromethyl)thieno[3,2-d]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30599912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147972-26-7
Record name 2-(Trifluoromethyl)thieno[3,2-d]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30599912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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